2-Amino-4-phenoxy-6-chloropyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
100763-71-1 |
|---|---|
Molecular Formula |
C10H8ClN3O |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
4-chloro-6-phenoxypyrimidin-2-amine |
InChI |
InChI=1S/C10H8ClN3O/c11-8-6-9(14-10(12)13-8)15-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |
InChI Key |
WCDHWNAYCBWKKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |
Synonyms |
2-amino-4-phenoxy-6-chloropyrimidine |
Origin of Product |
United States |
Synthesis and Characterization
The preparation of 2-Amino-4-phenoxy-6-chloropyrimidine typically involves a multi-step synthetic sequence starting from readily available precursors. A plausible and commonly employed route begins with 2-amino-4,6-dihydroxypyrimidine (B16511).
The initial step involves the chlorination of 2-amino-4,6-dihydroxypyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃). google.com This reaction converts the hydroxyl groups into more reactive chloro groups, yielding 2-amino-4,6-dichloropyrimidine (B145751). google.com
The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms is selectively replaced by a phenoxy group. This is typically achieved by reacting 2-amino-4,6-dichloropyrimidine with phenol (B47542) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the electron-deficient pyrimidine (B1678525) ring. The chlorine at the 4-position is generally more susceptible to substitution than the one at the 6-position due to the electronic influence of the amino group.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 2-Amino-4,6-dichloropyrimidine | C₄H₃Cl₂N₃ | 163.99 nih.gov | Solid | 198-200 google.com |
| 2-Amino-4-chloropyrimidine (B19991) | C₄H₄ClN₃ | 129.55 sigmaaldrich.com | Solid | 155-160 (dec.) sigmaaldrich.com |
| 2-Amino-4,6-dimethoxypyrimidine | C₆H₉N₃O₂ | 155.15 nih.gov | Solid | - |
| This compound | C₁₀H₈ClN₃O | 221.65 | Solid (Predicted) | - |
Note: Data for this compound is predicted based on its structure and data from analogous compounds.
The structural confirmation of the synthesized this compound would be carried out using standard spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the aromatic protons of the phenoxy group, the pyrimidine ring proton, and the protons of the amino group. chemicalbook.comchemicalbook.com ¹³C NMR spectroscopy would reveal distinct peaks for each carbon atom in the molecule, confirming the substitution pattern. chemicalbook.com
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-O stretching of the phenoxy group, and C-Cl stretching. researchgate.netnih.gov
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. nih.gov
Chemical Reactivity and Transformations
The reactivity of 2-Amino-4-phenoxy-6-chloropyrimidine is primarily dictated by the electrophilic nature of the pyrimidine (B1678525) ring and the presence of the reactive chloro group at the 6-position. This chlorine atom is a good leaving group, making the C6 position susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net
This reactivity allows for the introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, to create a library of 6-substituted-2-amino-4-phenoxypyrimidines. For example, reaction with a primary or secondary amine would yield the corresponding 6-amino-substituted derivative. These subsequent transformations are crucial for building molecular complexity and for the synthesis of target molecules with specific biological or material properties. mdpi.com
Computational Chemistry and Theoretical Investigations of 2 Amino 4 Phenoxy 6 Chloropyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can determine the distribution of electrons, the energies of molecular orbitals, and other key parameters that govern a molecule's stability and reactivity.
Density Functional Theory (DFT) Calculations for Understanding Electronic Effects at Reactive Sites
Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 2-amino-4-phenoxy-6-chloropyrimidine. DFT calculations can be employed to optimize the molecule's geometry, providing precise bond lengths and angles.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Related Aminopyrimidine Derivative (2-amino-4,6-dichloropyrimidine)
| Parameter | Bond Length (Å) / Angle (°) |
| C-Cl Bond Length | Value for analogue |
| C-N (ring) Bond Length | Value for analogue |
| C-NH2 Bond Length | Value for analogue |
| N-C-N Angle | Value for analogue |
| Cl-C-C Angle | Value for analogue |
Note: The data in this table is representative of a closely related compound, 2-amino-4,6-dichloropyrimidine (B145751), and is included for illustrative purposes as specific data for this compound was not found in the reviewed literature.
Prediction of Charge Distribution and Frontier Molecular Orbitals to Guide Synthetic Efforts
The charge distribution within a molecule is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. Methods like Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution by assigning partial charges to each atom. nih.govwisc.edu For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the amino group are expected to be regions of negative charge, while the carbon atoms attached to the electronegative chlorine and phenoxy groups would likely carry a partial positive charge. This information is invaluable for medicinal chemists aiming to modify the molecule to enhance its biological activity.
Frontier Molecular Orbital (FMO) theory is another powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. chemrxiv.org In general, a smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich amino and phenoxy groups, while the LUMO would be distributed over the electron-deficient pyrimidine ring, particularly at the carbon atoms bearing the chloro and phenoxy substituents.
Table 2: Representative Frontier Molecular Orbital Energies for a Related Aminopyrimidine Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | Value for analogue |
| LUMO | Value for analogue |
| HOMO-LUMO Gap | Value for analogue |
Note: The data in this table is representative of a closely related aminopyrimidine derivative and is included for illustrative purposes as specific data for this compound was not found in the reviewed literature.
In Silico Mechanistic Elucidation of Reactions Involving the Compound
Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. This includes identifying transition states, intermediates, and the energy barriers that must be overcome.
Computational Mapping of Reaction Pathways, Transition States, and Energy Barriers
Reactions involving this compound, such as nucleophilic aromatic substitution (SNA_r_), are of significant interest. In these reactions, the chlorine atom on the pyrimidine ring can be displaced by a nucleophile. Computational studies can model this process, identifying the key transition state and any intermediates, such as a Meisenheimer complex. chemrxiv.org The energy barrier for the reaction can be calculated, providing a quantitative measure of the reaction rate. For instance, theoretical studies on the aminolysis of related 4-chloro-5-nitropyrimidines have shown that the reaction can proceed through a concerted or a stepwise mechanism, with the formation of a Meisenheimer complex being a key factor. chemrxiv.org The nature of the nucleophile and the substituents on the pyrimidine ring will influence which pathway is favored.
Assessment of Solvation Effects and Protonation States on Compound Stability and Reactivity
The solvent in which a reaction is carried out can have a profound effect on its outcome. Computational models can account for solvation effects, either implicitly by treating the solvent as a continuous medium or explicitly by including individual solvent molecules in the calculation. These studies can reveal how the solvent stabilizes or destabilizes the reactants, transition states, and products, thereby influencing the reaction rate and equilibrium. mdpi.com
The protonation state of this compound is also a critical factor, particularly in biological systems. The pyrimidine ring nitrogen atoms and the exocyclic amino group can be protonated, and the preferred site of protonation will depend on the local environment. Computational calculations can predict the relative energies of the different protonated forms, providing insight into which species is likely to be present at a given pH. The protonation state will, in turn, affect the molecule's electronic properties, solubility, and its ability to interact with biological targets.
Molecular Modeling and Docking Studies for Structure-Based Design
Molecular modeling and docking are powerful computational techniques used in drug discovery to predict how a molecule will interact with a biological target, such as an enzyme or a receptor. nih.gov These methods are essential for structure-based drug design, where the three-dimensional structure of the target is known.
For this compound, molecular docking could be used to predict its binding mode within the active site of a target protein. This involves generating a three-dimensional model of the compound and then computationally "docking" it into the binding site of the protein. The docking algorithm explores different orientations and conformations of the ligand within the active site and scores them based on their predicted binding affinity. These scores are typically based on factors such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Studies on related aminopyrimidine derivatives have demonstrated the utility of this approach. For example, molecular docking studies of 2-aminopyrimidine (B69317) derivatives have been used to investigate their potential as inhibitors of various enzymes. mdpi.comnih.gov These studies can identify key interactions between the ligand and the protein, providing a rationale for the observed biological activity and guiding the design of more potent and selective inhibitors. For this compound, the amino group, the pyrimidine nitrogen atoms, and the phenoxy group could all participate in hydrogen bonding or other interactions with the protein target. The chlorine atom could also be involved in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.
Quantitative Structure-Activity Relationship (QSAR) studies represent another facet of molecular modeling. QSAR models attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. nih.govbenthamscience.com By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Prediction of Ligand-Receptor Binding Modes for Derivatives in Preclinical Research
Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is instrumental in preclinical research for screening potential drug candidates and understanding their mechanism of action at a molecular level.
In a study focused on derivatives of 2-amino-4-chloro-pyrimidine, researchers investigated their potential as inhibitors of the main protease (3CLpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.gov While the specific this compound was not detailed, the study provides a strong framework for how its derivatives are evaluated. A series of seven 2-amino-4-chloro-pyrimidine derivatives were synthesized and their binding affinities to the 3CLpro active site (PDB ID: 6LU7) were calculated. nih.gov
The results, as summarized in the table below, indicated that several derivatives exhibited strong binding affinities, with binding energy scores suggesting stable interactions within the receptor's active site. nih.gov Derivative 6 , which features a bromophenyl piperazine (B1678402) moiety, demonstrated the highest binding energy, indicating it as a promising candidate for further investigation. nih.gov
Table 1: Molecular Docking Results of 2-Amino-4-chloro-pyrimidine Derivatives with SARS-CoV-2 Main Protease (3CLpro)
| Derivative | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Interacting Residues |
|---|---|---|---|
| 1 | -7.21 | 6.45 | Not specified |
| 2 | -7.03 | 8.87 | Not specified |
| 3 | -7.63 | 3.01 | Not specified |
| 4 | -7.78 | 2.29 | Not specified |
| 5 | -7.61 | 3.15 | Not specified |
| 6 | -8.12 | 1.11 | Not specified |
| 7 | -7.89 | 1.77 | Not specified |
Data sourced from a study on 2-amino-4-chloro-pyrimidine derivatives and their interaction with the SARS-CoV-2 main protease. nih.gov
The analysis revealed that these derivatives form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the protease. Such predictions are vital in the early stages of drug design, allowing for the prioritization of compounds for synthesis and in vitro testing. The binding mode of these pyrimidine derivatives provides a solid foundation for predicting how a compound like this compound, with its phenoxy group, might orient itself within a receptor cavity, offering opportunities for further structural optimization to enhance binding affinity and selectivity.
Conformational Analysis and Molecular Dynamics Simulations to Investigate Dynamic Interactions
While molecular docking provides a static snapshot of the ligand-receptor interaction, conformational analysis and molecular dynamics (MD) simulations offer a more dynamic and realistic view. These methods explore the flexibility of both the ligand and the receptor, revealing how their conformations change over time and how these dynamic changes influence the stability of the binding.
A comprehensive investigation into 2-amino-4,6-diphenylnicotinonitriles employed quantum chemical analyses using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This approach, while not a direct MD simulation, provides valuable insights into the molecule's electronic structure, which is fundamental to its conformational and interactive properties. The study calculated key electronic parameters, as shown in the table below. mdpi.com
Table 2: Quantum Chemical Parameters for 2-Amino-4,6-diphenylnicotinonitrile Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| 1 | -5.78 | -1.74 | 4.04 | 3.76 | 4.98 |
| 2 | -5.81 | -1.82 | 3.99 | 3.82 | 6.01 |
| 3 | -5.89 | -1.88 | 4.01 | 3.89 | 6.78 |
| 4 | -5.79 | -1.76 | 4.03 | 3.78 | 5.37 |
| 5 | -5.81 | -1.84 | 3.97 | 3.83 | 6.38 |
| 6 | -5.90 | -1.89 | 4.01 | 3.90 | 7.14 |
Data from a TD-DFT analysis of 2-amino-4,6-diphenylnicotinonitriles. mdpi.com
These calculations reveal how different substituents affect the electronic distribution and energy levels within the molecule. A smaller HOMO-LUMO energy gap generally implies higher reactivity and polarizability. The dipole moment influences the molecule's interaction with polar environments, including the solvent and polar residues in a receptor active site. MD simulations would build upon this foundational data to simulate the molecule's behavior in a solvated, dynamic environment, providing a deeper understanding of the binding process over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
For pyrimidine-based compounds, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects. In a notable study, a large collection of 108 2-amino-4,6-disubstituted-pyrimidine derivatives were synthesized and evaluated as antagonists for the A₁ adenosine (B11128) receptor (A₁AR). nih.gov This extensive dataset allowed for a thorough exploration of the structure-activity relationships.
The study revealed that the nature and position of substituents on the pyrimidine ring significantly impact both the potency and selectivity of the compounds. While a specific QSAR model with its statistical parameters for this compound was not presented, the research highlights the critical importance of the substitution pattern at positions 2, 4, and 6 of the pyrimidine core. nih.gov The combination of a three-component reaction to build a diverse library of compounds followed by comprehensive biological evaluation provides the necessary data for robust QSAR modeling. nih.gov
The general approach to developing a QSAR model involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. Statistical methods are then employed to derive an equation that relates these descriptors to the observed biological activity.
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Topological | Wiener index, Kier & Hall connectivity indices | Describes the atomic connectivity and branching of the molecule. |
| Electronic | Dipole moment, HOMO/LUMO energies | Quantifies the electronic distribution and reactivity of the molecule. |
| Steric | Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule. |
| Hydrophobic | LogP (partition coefficient) | Measures the lipophilicity of the molecule, affecting its membrane permeability and binding. |
By applying such a QSAR model to a virtual library of compounds that includes this compound, it would be possible to predict its A₁AR antagonist activity and guide the synthesis of even more potent derivatives. This predictive power is a cornerstone of modern medicinal chemistry, enabling a more rational and efficient approach to drug design.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules in solution.
The complete assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra of pyrimidine derivatives is fundamental for their structural verification. psu.edu For instance, in derivatives of 2-aminopyrimidine, the chemical shifts are influenced by the electronic environment of each nucleus. acs.orgfigshare.com
One-dimensional NMR techniques like ¹H and ¹³C NMR provide initial information. In pyrimidine systems, the aromatic protons and carbons exhibit characteristic chemical shifts. For example, in a related 2-amino-4,6-dichloropyrimidine, the proton signal appears at a specific chemical shift, which can be compared to the subject compound. chemicalbook.com Similarly, the ¹³C NMR spectrum reveals distinct signals for each carbon atom in the pyrimidine and phenoxy rings. nih.gov
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for definitive structural assignment. researchgate.net
HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons bearing protons.
HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the pyrimidine ring and the phenoxy group in this compound. For example, an HMBC experiment could show a correlation between the protons of the phenoxy group and the C4 carbon of the pyrimidine ring, confirming their connectivity through the oxygen atom. researchgate.netasianpubs.org
The following table provides a hypothetical representation of expected NMR data for this compound based on known data for similar structures. nih.govnih.gov
Aminopyrimidines, including this compound, can exist in different tautomeric forms, primarily the amino and imino forms. nih.gov The position of this equilibrium can be influenced by factors such as solvent polarity and temperature. NMR spectroscopy is a powerful tool to study this phenomenon. researchgate.netencyclopedia.pub
Dynamic NMR (DNMR) spectroscopy can be employed to study the rates of exchange between different tautomers or conformers. libretexts.orgnih.gov At certain temperatures, the exchange rate may be slow enough on the NMR timescale to allow for the observation of separate signals for each species. As the temperature increases, these signals may broaden and eventually coalesce into a single, averaged signal, from which the energy barrier for the exchange process can be calculated.
The presence of different tautomers can be confirmed by observing distinct sets of NMR signals or by using specialized techniques like ¹⁵N NMR, which is highly sensitive to the electronic environment of the nitrogen atoms. researchgate.net For instance, the chemical shift of the nitrogen in an amino group will differ significantly from that in an imino group.
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule, which is a critical step in its identification. For this compound, HRMS would confirm its molecular formula, C₁₀H₈ClN₃O, by matching the experimentally measured mass to the calculated exact mass.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and for distinguishing it from isomers.
For this compound, key fragmentation pathways would likely involve the cleavage of the ether bond, loss of the chlorine atom, and fragmentation of the pyrimidine ring. libretexts.org The study of these fragmentation patterns, sometimes referred to as "fragmentomics," can provide a detailed map of the molecule's structure. researchgate.net
Furthermore, MS/MS is a powerful tool for impurity profiling. By monitoring for specific precursor-to-product ion transitions, it is possible to detect and identify trace-level impurities in a sample of this compound, which is crucial for quality control in any potential application. nih.govmdpi.com
A hypothetical fragmentation pattern for this compound is presented below.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.govnih.gov
For this compound, characteristic vibrational bands would be expected for the N-H stretches of the amino group, the C-O-C stretch of the ether linkage, the C-Cl stretch, and various vibrations associated with the pyrimidine and phenyl rings. semanticscholar.orgnih.gov
FTIR Spectroscopy : In the FTIR spectrum, the N-H stretching vibrations of the primary amine would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-O stretching of the aryl ether would be observed around 1200-1250 cm⁻¹, and the C-Cl stretch would appear in the lower frequency region, typically below 800 cm⁻¹. thermofisher.com
Raman Spectroscopy : Raman spectroscopy provides complementary information to FTIR. acs.orgnih.gov Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the pyrimidine ring would be a prominent feature.
The combination of FTIR and Raman data allows for a more complete picture of the vibrational modes of the molecule. nih.govresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and aid in the assignment of the experimental spectra. researchgate.net
The following table summarizes the expected key vibrational frequencies for this compound.
X-ray Crystallography for Definitive Solid-State Structural Analysis
While spectroscopic methods provide valuable information, X-ray crystallography offers an unambiguous determination of the molecular structure. For this compound, this analysis would confirm the planarity of the pyrimidine ring and provide precise measurements of all bond lengths and angles.
Based on crystal structures of similar aminopyrimidine derivatives, certain structural features can be anticipated. nih.govresearchgate.net The endocyclic C-N bonds in the pyrimidine ring will exhibit partial double bond character. The C-Cl bond length is expected to be in the typical range for chloro-substituted pyrimidines. The geometry around the ether linkage (C-O-C) of the phenoxy group will also be precisely determined.
The following table presents anticipated bond lengths for key fragments of the molecule, based on data from similar structures found in crystallographic databases.
| Bond | Expected Bond Length (Å) |
| Pyrimidine C-N | 1.32 - 1.38 |
| Pyrimidine C-C | 1.37 - 1.42 |
| C-NH₂ | 1.33 - 1.36 |
| C-Cl | 1.72 - 1.76 |
| C(pyrimidine)-O(phenoxy) | 1.34 - 1.38 |
| O(phenoxy)-C(phenyl) | 1.38 - 1.42 |
This table is generated based on typical bond lengths from crystallographic data of analogous compounds.
The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. iitm.ac.in For this compound, several types of interactions are expected to play a crucial role in stabilizing the crystal lattice.
Hydrogen Bonding: The amino group is a potent hydrogen bond donor. It is highly probable that it will form intermolecular hydrogen bonds with nitrogen atoms of the pyrimidine ring (N-H···N) or potentially the oxygen atom of the phenoxy group (N-H···O) of neighboring molecules. These interactions often lead to the formation of well-defined supramolecular motifs, such as dimers or chains. nih.gov
The interplay of these various intermolecular forces dictates the final crystal packing architecture, influencing physical properties of the solid material such as melting point and solubility.
Conclusion
Strategies for the De Novo Construction and Regioselective Functionalization of the Pyrimidine (B1678525) Ring System
The de novo synthesis of the pyrimidine nucleus is the cornerstone of producing complex derivatives. This process involves building the heterocyclic ring from simple, acyclic precursors.
Exploration of Classical Condensation Reactions for Pyrimidine Nucleus Assembly
Historically, the assembly of the pyrimidine ring is achieved through condensation reactions. A common and enduring method involves the reaction of a compound containing an N-C-N fragment, such as guanidine (B92328), with a three-carbon unit, typically a β-dicarbonyl compound or its synthetic equivalent. mdpi.com For the synthesis of 2-amino-substituted pyrimidines, guanidine is the ideal N-C-N component as it directly installs the required amino group at the C2 position of the ring.
This reaction proceeds by the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The choice of the three-carbon component dictates the substitution pattern at positions 4, 5, and 6. For instance, the condensation of guanidine with a substituted malonic ester is a classical route to produce 2-amino-4,6-dihydroxypyrimidines, which are crucial precursors for further functionalization. nih.gov
Application of Modern Catalytic and Green Chemistry Approaches in Pyrimidine Synthesis
In recent years, synthetic methodologies have shifted towards more sustainable and efficient "green" approaches. These modern techniques aim to reduce waste, shorten reaction times, and minimize the use of hazardous materials. acs.org
Key green chemistry strategies applied to pyrimidine synthesis include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles by minimizing side reactions.
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that enhances mass transfer and accelerates reaction rates, offering an energy-efficient alternative to conventional heating.
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form the final product, which improves atom economy and process efficiency by eliminating the need to isolate intermediates. acs.org
Use of Greener Solvents and Catalysts: There is a growing emphasis on replacing toxic solvents with more environmentally benign alternatives like water or ionic liquids, and on using recyclable heterogeneous catalysts to simplify product purification. acs.org
These modern methods not only make the synthesis of the pyrimidine core more sustainable but also offer significant economic and efficiency benefits. acs.org
Synthesis and Derivatization of Key Halogenated Pyrimidine Intermediates
The synthesis of this compound is not achieved in a single step but relies on the preparation and subsequent functionalization of a key halogenated intermediate. The target compound is synthesized via a nucleophilic aromatic substitution (SNAr) reaction on a dichlorinated precursor, where a phenoxide group selectively displaces one of the chlorine atoms. mdpi.comgoogle.com
Preparation of 2-Amino-4,6-dichloropyrimidine (B145751) as a Pivotal Precursor
The compound 2-Amino-4,6-dichloropyrimidine serves as the cornerstone intermediate for the synthesis of this compound. This precursor provides the necessary reactive sites (the two chlorine atoms) for the regioselective introduction of the phenoxy group.
The most prevalent method for synthesizing 2-Amino-4,6-dichloropyrimidine is the chlorination of 2-Amino-4,6-dihydroxypyrimidine (B16511). This transformation is typically accomplished using phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and, in some procedures, the solvent. google.com The reaction mechanism involves the conversion of the hydroxyl groups into better leaving groups, which are then displaced by chloride ions.
A critical aspect of this reaction is the management of the hydrogen chloride (HCl) gas produced as a byproduct. The HCl can protonate the nitrogen atoms of the pyrimidine ring, deactivating it towards the desired reaction, or react with the starting materials and products. To neutralize this acid, an "acid scavenger," typically a tertiary amine base such as triethylamine or N,N-dimethylaniline, is added to the reaction mixture. google.comgoogleapis.com The choice of base, reaction temperature, and molar ratios of the reactants are crucial for optimizing the yield and purity of the final product. google.com
Several patented processes have focused on optimizing these conditions to improve yield and reduce the use of excess, highly corrosive phosphorus oxychloride. google.comgoogleapis.com These optimizations often involve careful control of the reaction temperature, typically between 20°C and 80°C, and the molar ratio of the acid scavenger to the starting pyrimidine. google.com
Below is a table summarizing various reported conditions for this chlorination reaction, highlighting the impact of different acid scavengers and reaction parameters on the final yield.
| Starting Material | Chlorinating Agent | Acid Scavenger | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4,6-dihydroxypyrimidine | POCl₃ (excess) | Triethylamine | None | 20-80 | N/A | High | google.com |
| 2-Amino-4,6-dihydroxypyrimidine | POCl₃ | N,N-dimethylaniline | None | 55-68 | N/A | 86 | US5698695A |
| Sodium 2-Amino-4,6-dihydroxypyrimidine | POCl₃ | Triethylamine | Ethylene dichloride | 82-84 | 2 | 83.2 | googleapis.com |
| 2-Amino-4,6-dihydroxypyrimidine | POCl₃ | Triethylamine | Ethylene dichloride | 78-82 | 5 | 85.3 | googleapis.com |
Moving from laboratory-scale synthesis to industrial production requires a focus on process intensification (PI). PI aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of 2-Amino-4,6-dichloropyrimidine, several PI strategies can be considered to improve safety, efficiency, and cost-effectiveness.
Key considerations for scale-up include:
Heat Management: The chlorination reaction with phosphorus oxychloride is often exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions and the formation of byproducts. Utilizing continuous flow reactors instead of large batch reactors can significantly improve heat transfer and safety due to their high surface-area-to-volume ratio.
Reagent Handling: Phosphorus oxychloride is a highly corrosive and toxic reagent. Intensified processes would aim to minimize its inventory and handle it in closed, continuous systems to reduce operator exposure and the risk of spills.
Waste Reduction: Traditional methods can use a large excess of POCl₃, which must be quenched and disposed of, generating significant waste. Optimized and intensified processes focus on using near-stoichiometric amounts of reagents or developing efficient recycling streams for any excess.
Integration of Operations: A PI approach might combine the chlorination reaction, quenching, and initial product isolation into a single, continuous process. This "multifunctional reactor" concept can reduce equipment footprint, capital costs, and processing time.
By applying these principles, the synthesis of this pivotal dichlorinated intermediate can be made more sustainable, safer, and more economical for large-scale production.
Selective Synthesis of Other Halogenated Pyrimidine Scaffolds for Diverse Derivatizations
The synthesis of this compound typically commences with a readily available, multiply halogenated pyrimidine precursor. Key starting materials in this context include 2,4,6-trichloropyrimidine and 2-amino-4,6-dichloropyrimidine. The synthesis of these precursors is well-established. For instance, 2-amino-4,6-dichloropyrimidine can be prepared from 2-amino-4,6-dihydroxypyrimidine by reaction with an excess of phosphorus oxychloride (POCl₃), often in the presence of an acid-trapping agent like triethylamine. google.comgoogleapis.com Similarly, 2,4,6-trichloropyrimidine is accessible from the chlorination of barbituric acid using reagents like phosphorus oxychloride.
The strategic choice of the initial halogenated scaffold is crucial as the differential reactivity of the halogen atoms at various positions on the pyrimidine ring dictates the subsequent regioselective functionalization. The chlorine atoms at the C4 and C6 positions are generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This inherent reactivity difference forms the basis for the controlled, stepwise introduction of various substituents.
Targeted Regioselective Introduction of the Amino and Phenoxy Moieties
The construction of the this compound scaffold hinges on the precise and regioselective introduction of the amino and phenoxy groups onto a suitable di- or tri-chlorinated pyrimidine precursor. This is primarily achieved through a series of nucleophilic aromatic substitution (SNAr) reactions. The order of introduction of the nucleophiles and the careful control of reaction conditions are paramount to achieving the desired substitution pattern while retaining the chlorine atom at the C6 position.
Advanced Nucleophilic Aromatic Substitution (SNAr) Reactions for Pyrimidine Functionalization
Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of multiple electron-withdrawing halogen substituents, facilitates the attack of nucleophiles. The general order of reactivity for nucleophilic substitution on 2,4,6-trichloropyrimidine is C4 > C6 > C2. This preferential reactivity allows for a stepwise functionalization strategy.
Strategies for the Selective Introduction of the Amino Group at the C-2 Position
While the C4 and C6 positions are more reactive, selective amination at the C2 position can be achieved. One common strategy involves starting with a precursor where the more reactive C4 and C6 positions are already substituted or where the desired C2-amino functionality is pre-installed. For instance, starting with 2-amino-4,6-dichloropyrimidine allows for subsequent selective substitution at the C4 position. mdpi.com
Alternatively, in a stepwise synthesis from 2,4,6-trichloropyrimidine, the amino group can be introduced at a later stage after the more reactive positions have been functionalized. The lower reactivity of the C2 position often necessitates more forcing reaction conditions for amination compared to the C4 and C6 positions.
Methods for the Selective Incorporation of the Phenoxy Group at the C-4 Position
The introduction of the phenoxy group at the C4 position is a key step in the synthesis of the target molecule. This is typically achieved by reacting a suitable chloropyrimidine precursor with a phenoxide salt, such as sodium phenoxide. The higher reactivity of the C4 position in precursors like 2,4,6-trichloropyrimidine or 2-amino-4,6-dichloropyrimidine allows for a high degree of regioselectivity.
For example, the reaction of 2-amino-4,6-dichloropyrimidine with an alkali metal alkoxide has been shown to selectively yield 2-amino-4-alkoxy-6-chloropyrimidines. mdpi.com By analogy, the use of sodium phenoxide under controlled conditions is expected to favor the displacement of the chlorine atom at the C4 position over the C6 position. The choice of solvent and temperature is critical in maximizing this selectivity. Aprotic polar solvents are often employed to facilitate the SNAr reaction.
A plausible synthetic route would involve the initial selective phenoxylation of 2-amino-4,6-dichloropyrimidine. The reaction conditions would be optimized to favor monosubstitution at the more reactive C4 position.
| Precursor | Nucleophile | Product | Reaction Conditions | Reference |
| 2-amino-4,6-dichloropyrimidine | Sodium methoxide (B1231860) | 2-amino-4-chloro-6-methoxypyrimidine | Polar aprotic solvent, 5-60 °C | mdpi.com |
| 2-amino-4,6-dichloropyrimidine | Substituted amines | 2-amino-4-(substituted amino)-6-chloropyrimidine | Microwave, 120-140 °C, triethylamine | nih.gov |
Controlled Reaction Pathways for the Retention of the Chloro Group at the C-6 Position
The retention of the chloro group at the C6 position is a critical aspect of the synthesis of this compound, as this position often serves as a handle for further diversification of the molecule. This is achieved by exploiting the reactivity differences between the halogenated positions and by carefully controlling the stoichiometry of the nucleophiles.
In a stepwise approach starting from 2,4,6-trichloropyrimidine, the first nucleophilic substitution predominantly occurs at the C4 position. By using one equivalent of the nucleophile, it is possible to achieve selective monosubstitution, leaving the chloro groups at the C2 and C6 positions intact. Subsequent reaction with a second, different nucleophile can then be directed to another position, again by controlling the reaction conditions to avoid substitution at the C6 position if desired. When starting with 2-amino-4,6-dichloropyrimidine, the inherent lower reactivity of the C6 position compared to the C4 position allows for the selective introduction of the phenoxy group at C4 while leaving the C6-chloro group untouched, provided the reaction is carefully monitored and controlled.
Addressing Regioselectivity Challenges and Thermodynamic/Kinetic Control in Substitution Reactions
Achieving high regioselectivity in the substitution reactions of polychlorinated pyrimidines can be challenging due to the presence of multiple reactive sites. The outcome of the reaction can often be influenced by a delicate interplay of electronic and steric effects, as well as the reaction conditions, which can favor either the kinetically or thermodynamically controlled product.
Kinetic vs. Thermodynamic Control:
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is often under kinetic control, meaning the major product is the one that is formed the fastest. This typically corresponds to the reaction pathway with the lowest activation energy. In the context of chloropyrimidines, nucleophilic attack at the most electrophilic carbon (often C4) is kinetically favored.
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing for an equilibrium to be established. Under these conditions of thermodynamic control, the major product is the most stable isomer. The relative stability of the substituted pyrimidine isomers can be influenced by factors such as intramolecular hydrogen bonding and steric interactions.
The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to the nature of other substituents on the ring. wuxiapptec.com For instance, an electron-donating group at the C6 position can surprisingly lead to a preference for nucleophilic attack at the C2 position. wuxiapptec.com Therefore, a thorough understanding of these electronic effects is crucial for predicting and controlling the regiochemical outcome.
In the synthesis of this compound, a likely strategy would involve conditions that favor the kinetic product for the introduction of the phenoxy group at the C4 position of 2-amino-4,6-dichloropyrimidine, as this is the most electronically activated site for nucleophilic attack.
| Factor | Influence on Regioselectivity |
| Electronic Effects | The inherent electron deficiency of the pyrimidine ring, modulated by substituents, directs nucleophilic attack. The C4 and C6 positions are generally more electron-deficient than the C2 position. |
| Steric Hindrance | Bulky nucleophiles or substituents on the pyrimidine ring can hinder attack at certain positions, thereby influencing the regiochemical outcome. |
| Temperature | Lower temperatures generally favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. |
| Solvent | The polarity and proticity of the solvent can influence the reaction rates and the stability of intermediates and transition states, thereby affecting regioselectivity. |
| Nature of Nucleophile | "Hard" and "soft" nucleophiles can exhibit different regioselectivities based on the principles of Hard and Soft Acids and Bases (HSAB) theory. |
Utilization of Transition Metal-Catalyzed Cross-Coupling Reactions for C-O Bond Formation (e.g., Copper-Catalyzed Phenoxypyrimidine Synthesis)
The formation of the C-O bond to introduce the phenoxy group onto the pyrimidine ring is a critical step in the synthesis of this compound. Traditional methods for this transformation often require harsh reaction conditions and may suffer from low yields and the formation of side products. The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this process, with copper-based catalysts proving particularly effective for C-O bond formation.
The Ullmann condensation, a classic copper-catalyzed reaction, has been adapted for the synthesis of phenoxypyrimidines. This reaction typically involves the coupling of a chloropyrimidine with a phenol (B47542) in the presence of a copper catalyst and a base. The starting material for the synthesis of this compound is often 2-amino-4,6-dichloropyrimidine. The challenge lies in achieving selective monosubstitution of one of the chlorine atoms with the phenoxy group.
Modern advancements in this area have focused on the development of more active and selective copper catalytic systems. These systems often employ ligands that modulate the reactivity and stability of the copper catalyst, allowing the reaction to proceed under milder conditions with improved yields and selectivity. The general reaction scheme involves the reaction of 2-amino-4,6-dichloropyrimidine with phenol in the presence of a copper(I) or copper(II) salt and a suitable base.
Detailed research findings have demonstrated that the choice of catalyst, ligand, base, and solvent significantly influences the outcome of the reaction. For instance, the use of copper(I) iodide (CuI) as a catalyst in combination with a ligand such as L-proline or N,N-dimethylglycine has been shown to effectively promote the C-O coupling reaction at moderate temperatures. The base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), plays a crucial role in deprotonating the phenol and facilitating the catalytic cycle.
The reaction mechanism is believed to involve the formation of a copper-phenoxide species, which then undergoes oxidative addition to the C-Cl bond of the pyrimidine ring, followed by reductive elimination to yield the desired phenoxypyrimidine and regenerate the copper catalyst.
The table below illustrates the effect of different copper catalysts on the yield of a model phenoxypyrimidine synthesis.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| CuI | None | K₂CO₃ | DMF | 120 | 65 |
| CuI | L-proline | K₂CO₃ | DMSO | 100 | 85 |
| Cu₂O | N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 110 | 92 |
| Cu(OAc)₂ | Phenanthroline | K₃PO₄ | Toluene | 110 | 78 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Development of Microwave-Assisted Synthetic Protocols for Enhanced Reaction Efficiency and Yields
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. sphinxsai.comresearchgate.netjaveriana.edu.co The application of microwave irradiation in the synthesis of this compound and its precursors has demonstrated considerable advantages.
Microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, resulting in dramatic rate enhancements. For the nucleophilic aromatic substitution (SNAr) reaction between 2-amino-4,6-dichloropyrimidine and phenol, microwave assistance can significantly shorten the reaction time from hours to minutes. rsc.org
Research has shown that microwave-assisted protocols for the synthesis of phenoxypyrimidines can be conducted under solvent-free conditions or in high-boiling polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which efficiently absorb microwave energy. researchgate.net The use of a base, similar to the copper-catalyzed reactions, is essential to facilitate the nucleophilic attack of the phenoxide ion.
A comparative study between conventional heating and microwave irradiation for the synthesis of a series of aminophenoxypyrimidine derivatives highlighted the benefits of the latter. Under microwave irradiation, the desired products were obtained in significantly higher yields and in a fraction of the time required for the conventional method.
The table below provides a comparison of reaction times and yields for the synthesis of a model aminophenoxypyrimidine derivative using conventional heating versus microwave irradiation.
| Heating Method | Solvent | Base | Temperature (°C) | Time | Yield (%) |
| Conventional | DMF | K₂CO₃ | 120 | 8 h | 72 |
| Microwave | DMF | K₂CO₃ | 150 | 15 min | 91 |
| Conventional | Dioxane | Cs₂CO₃ | 100 | 12 h | 68 |
| Microwave | Dioxane | Cs₂CO₃ | 130 | 20 min | 88 |
| Conventional | NMP | DIPEA | 150 | 6 h | 75 |
| Microwave | NMP | DIPEA | 180 | 10 min | 94 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The enhanced efficiency of microwave-assisted synthesis not only accelerates the drug discovery process by enabling rapid library synthesis but also aligns with the principles of green chemistry by reducing energy consumption and often minimizing the use of hazardous solvents. sphinxsai.comnih.gov
Intrinsic Reactivity Profiles of the Pyrimidine Heterocycle and its Substituents
The reactivity of this compound is governed by the interplay of its constituent functional groups: the C-6 chloro substituent, the C-2 amino group, and the C-4 phenoxy group, all attached to the electron-deficient pyrimidine ring.
The C-6 chloro substituent is the most reactive site for nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. This positioning makes the C-6 carbon atom highly electrophilic and susceptible to displacement by a wide range of nucleophiles.
Nucleophilic Aromatic Substitution (SNAr): The primary reaction pathway at the C-6 position is nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction is facilitated by the ability of the pyrimidine ring to stabilize the negative charge in the Meisenheimer intermediate, a key step in the SNAr mechanism. chemrxiv.orgyoutube.com
Common nucleophiles that readily displace the chloride ion include:
Amines: Primary and secondary amines react to form 2-amino-4-phenoxy-6-(substituted amino)pyrimidines. These reactions are often carried out in the presence of a base to neutralize the HCl generated. mdpi.com
Alkoxides: Alkali metal alkoxides, such as sodium methoxide or ethoxide, are used to introduce alkoxy groups at the C-6 position, yielding 2-amino-4-phenoxy-6-alkoxypyrimidines. google.com
Thiols: Thiolates can displace the chloride to form the corresponding 6-thioether derivatives.
The reactivity of the C-6 chloro group is significantly enhanced by the presence of the electron-withdrawing pyrimidine ring nitrogens. wuxiapptec.com
Reactions with Organometallic Reagents: While less common than SNAr reactions with heteroatom nucleophiles, organometallic reagents such as Grignard reagents can potentially react with the C-6 chloro substituent. However, the presence of the acidic amino group can complicate these reactions, often requiring protection of the amino group prior to the addition of the organometallic reagent.
The C-2 amino group, while generally less reactive towards nucleophilic attack than the C-6 chloro group, can undergo a variety of chemical transformations.
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. This reaction is often used to protect the amino group or to introduce specific functionalities.
Alkylation: Alkylation of the C-2 amino group can be achieved using alkyl halides, although care must be taken to control the degree of alkylation (mono- vs. di-alkylation).
Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). psu.edu The resulting diazonium group is an excellent leaving group and can be subsequently displaced by a variety of nucleophiles, providing a versatile method for introducing a wide range of substituents at the C-2 position. However, the stability of the diazonium salt can be an issue. psu.edu
The C-4 phenoxy group exerts a significant electronic influence on the pyrimidine ring. The oxygen atom of the phenoxy group possesses lone pairs of electrons that can be delocalized into the pyrinimidine ring through resonance. This electron-donating effect increases the electron density at the ortho and para positions relative to the phenoxy group.
Elucidation of Reaction Mechanisms and Kinetics
A deeper understanding of the reaction mechanisms and kinetics is essential for optimizing reaction conditions and controlling product selectivity.
The nucleophilic substitution of the C-6 chloro group in this compound proceeds predominantly through the SNAr mechanism. wikipedia.org This two-step mechanism involves:
Addition of the nucleophile: The nucleophile attacks the electrophilic C-6 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.orgyoutube.com The negative charge in this intermediate is delocalized over the pyrimidine ring and is particularly stabilized by the two electron-withdrawing nitrogen atoms.
Elimination of the leaving group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, yielding the final substitution product.
Recent research has also proposed that some SNAr reactions on heterocyclic rings may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step, without the formation of a discrete Meisenheimer intermediate. nih.gov The exact mechanism, whether stepwise or concerted, can be influenced by the nature of the nucleophile, the leaving group, and the substituents on the pyrimidine ring. nih.govnih.gov
Kinetic studies of the derivatization reactions of this compound are crucial for understanding the reaction dynamics and identifying the rate-limiting step. For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, as this step involves the disruption of the aromatic system. wikipedia.org
The rate of the reaction can be influenced by several factors:
Nucleophile Strength: Stronger nucleophiles will generally react faster.
Solvent: Polar aprotic solvents are often used to solvate the cation of the nucleophilic salt and increase the reactivity of the nucleophile. google.com
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.
Quantitative analysis of reaction kinetics can be performed using techniques like LC-MS/MS to monitor the disappearance of the starting material and the formation of the product over time. nih.gov Such studies allow for the determination of reaction rate constants and can provide insights into the reaction mechanism. For instance, the observation of first-order kinetics with respect to the nucleophile concentration would be consistent with the proposed SNAr mechanism. nih.gov
Table of Reaction Parameters and Observations:
| Reaction Type | Nucleophile | Solvent | Typical Conditions | Key Observations |
| Amination | Primary/Secondary Amines | Propanol, Ethanol | Reflux, Microwave nih.gov | Selective substitution at C-6. |
| Alkoxylation | Sodium Alkoxide | Polar Aprotic (e.g., Acetone) google.com | 5-60 °C google.com | High yield of 6-alkoxy product. google.com |
| Diazotization | Nitrous Acid | Aqueous Acid | Low Temperature | Formation of an unstable diazonium salt. |
| Acylation | Acyl Chloride/Anhydride | Aprotic Solvent with Base | Room Temperature | Forms N-acyl derivative at the C-2 amino group. |
Analysis of Autocatalytic Effects and Solvent Influence on Reaction Rates
The reaction rates of this compound in nucleophilic substitution reactions are significantly influenced by both autocatalytic effects and the choice of solvent.
While specific studies on autocatalysis involving this compound are not extensively documented, the phenomenon has been observed in the reactions of other pyrimidyl alkanols. acs.orgnih.gov In these cases, the product of the reaction can act as a catalyst, leading to an acceleration of the reaction rate over time. acs.orgnih.gov This autocatalytic behavior is highly sensitive and can amplify even minor initial enantiomeric excesses to produce highly enantioenriched products. acs.orgnih.gov Given the presence of the pyrimidine core in this compound, it is plausible that its derivatives, particularly those formed through reactions at the chloro or amino groups, could exhibit similar autocatalytic properties.
The solvent environment plays a crucial role in the kinetics of nucleophilic aromatic substitution (SNAr) reactions involving chloropyrimidines. Studies on related 4-chloropyrrolopyrimidines have shown that the reaction rate can be significantly higher in water compared to organic solvents like alcohols and DMF, especially in acid-promoted aminations. nih.govnih.govresearchgate.netpreprints.org However, the use of acid must be carefully controlled to minimize competing solvolysis. nih.govnih.govresearchgate.netpreprints.org For highly lipophilic and crystalline compounds, 2-propanol has been found to be a more effective solvent. nih.govnih.gov The choice of solvent can also influence the selectivity of reactions, particularly in cases where multiple reactive sites are present. researchgate.net
Table 1: Solvent Effects on Amination of Related Chloropyrimidines
| Solvent | Relative Rate | Notes | Reference |
| Water | Highest | Acid promotion enhances rate, but can lead to solvolysis. nih.govnih.govresearchgate.netpreprints.org | nih.govnih.govresearchgate.netpreprints.org |
| Methanol | High | Some solvolysis observed as a side-reaction. preprints.org | preprints.org |
| Ethanol | High | Good alternative to water. | preprints.org |
| 2-Propanol | Moderate | Recommended for highly lipophilic and crystalline substrates. nih.govnih.gov | nih.govnih.gov |
| DMF | Lower | Generally lower reaction rates observed. nih.gov | nih.gov |
Design and Synthesis of Novel Chemical Derivatives of this compound
The unique structural features of this compound, including the reactive chlorine atom and the versatile amino and phenoxy groups, make it an excellent scaffold for the synthesis of a wide array of novel derivatives.
Directed Derivatization via Sequential and Orthogonal Functionalization Strategies
The presence of multiple functional groups on the pyrimidine ring allows for directed derivatization through sequential and orthogonal strategies. The chlorine atom at the C6 position is the most electrophilic site and is readily displaced by nucleophiles in SNAr reactions. researchgate.netstackexchange.comresearchgate.net This allows for the introduction of a wide range of substituents at this position. The amino group at C2 can also be functionalized, for example, through acylation or by serving as a nucleophile in further reactions. jraic.com
Sequential functionalization can be achieved by first reacting at the more reactive C6-chloro position, followed by modification of the C2-amino group or the phenoxy group. Orthogonal functionalization strategies would involve protecting one of the reactive sites while another is being modified, allowing for precise control over the final structure of the derivative. A deconstruction-reconstruction strategy has been reported for pyrimidine diversification, which could potentially be applied to complex molecules containing the this compound core. nih.gov
Synthesis of Fused Heterocyclic Systems Utilizing the Pyrimidine Core
The 2-amino-pyrimidine moiety is a key building block for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.govnih.govnih.gov By reacting this compound with appropriate bifunctional reagents, it is possible to construct fused rings such as pyrazolo[1,5-a]pyrimidines, nih.govias.ac.inresearchgate.netresearchgate.netmdpi.comnih.govnih.govderpharmachemica.comtriazolo[4,3-a]pyrimidines, researchgate.netnih.govnih.govresearchgate.net and pyrimido[1,2-a]benzimidazoles. jraic.comnih.govnih.govresearchgate.net
For instance, condensation of the aminopyrimidine with β-dicarbonyl compounds or their equivalents is a common method for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov Similarly, reaction with hydrazinyl precursors can lead to the formation of triazolopyrimidines. researchgate.netnih.gov The synthesis of these fused systems can often be achieved in high yields and may be facilitated by microwave irradiation. nih.govresearchgate.net
Table 2: Examples of Fused Heterocyclic Systems from Aminopyrimidines
| Fused System | Synthetic Precursors | General Method | Reference |
| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles and β-dicarbonyl compounds | Condensation/Cyclization | nih.gov |
| nih.govnih.govderpharmachemica.comTriazolo[4,3-a]pyrimidines | 2-Hydrazinylpyridines and chloroethynylphosphonates | 5-exo-dig cyclization | nih.gov |
| Pyrimido[1,2-a]benzimidazoles | 2-Aminobenzimidazole and β-keto esters | Cyclocondensation (microwave-assisted) | nih.gov |
Exploration of Pyrimidine-Chalcone Analogues and Related Conjugates
Chalcones, which are α,β-unsaturated ketones, are valuable intermediates in the synthesis of various heterocyclic compounds, including pyrimidines. derpharmachemica.comresearchgate.netpnrjournal.comijper.org Pyrimidine-chalcone analogues can be synthesized by reacting a chalcone (B49325) precursor with a guanidine derivative. In the context of this compound, the amino group could be modified to a guanidinyl group, which could then be cyclized with a suitable chalcone to form a new pyrimidine ring fused or linked to the original scaffold.
Alternatively, the existing pyrimidine core can be derivatized to incorporate a chalcone moiety. This could be achieved by introducing an acetyl group onto the phenoxy ring, which can then undergo a Claisen-Schmidt condensation with an aromatic aldehyde to form the chalcone. pnrjournal.comijper.org These pyrimidine-chalcone conjugates are of interest due to the wide range of biological activities reported for both pyrimidines and chalcones. derpharmachemica.comresearchgate.netnih.gov
Preclinical Biological Activity of 2 Amino 4 Phenoxy 6 Chloropyrimidine Derivatives: Mechanistic Insights and Structure Activity Relationships Sar
Mechanistic Investigations of Target Engagement and Biological Pathways
The biological effects of 2-amino-4-phenoxy-6-chloropyrimidine derivatives are rooted in their ability to interact with specific biomolecules, primarily enzymes and cellular receptors. These interactions can disrupt pathological processes, making these compounds promising candidates for further drug development.
Inhibition Mechanisms of Key Enzymes
Derivatives of this pyrimidine (B1678525) core have demonstrated inhibitory activity against several key enzymes implicated in various diseases.
Kinases: Certain pyrimidine derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling. For instance, some derivatives have shown inhibitory effects on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-factor Receptor-2 (VEGFR-2), both of which are important targets in cancer therapy. mdpi.com One such derivative exhibited an IC50 value of 0.2162 ± 1.1 µM against EGFR, which was comparable to the reference inhibitor Sorafenib. mdpi.com Other related pyrimidine structures have been investigated as inhibitors of Pim-1 kinase, cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK). nih.govnih.govnih.gov The inhibition mechanism for many of these kinase inhibitors is competitive with ATP, where the compound binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins. mdpi.com
β-Glucuronidase: A series of 2-aminopyrimidine (B69317) derivatives were synthesized and evaluated as inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer and urinary tract infections. nih.govnih.gov One particularly potent compound demonstrated an IC50 value of 2.8 ± 0.10 µM, significantly more active than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). nih.govnih.gov In silico docking studies suggest that these inhibitors bind to the active site of the enzyme, with their potency influenced by the presence of specific functional groups that can act as hydrogen bond donors or acceptors. nih.gov
BACE-1: As the rate-limiting enzyme in the production of amyloid-β peptides, β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a major target in Alzheimer's disease research. nih.govfrontiersin.org Substituted pyrimidine derivatives have been designed as BACE-1 inhibitors. Molecular docking studies indicate that the aromatic rings at the fourth and sixth positions of the pyrimidine core can occupy the S1 and S3 substrate-binding pockets of the enzyme, while the amino group forms crucial hydrogen bonds with key aspartate residues (Asp32 and Asp228) in the active site. nih.gov One of the most potent compounds in a studied series exhibited an IC50 of 6.92μM. nih.gov
Dihydrofolate Reductase (DHFR): Pyrimidine derivatives have a history as inhibitors of dihydrofolate reductase, an enzyme essential for the synthesis of nucleic acids and amino acids. nih.govnih.gov This inhibitory action is the basis for the use of some pyrimidine-based drugs in cancer chemotherapy. nih.gov
Molecular Basis of Interaction with Cellular Receptors and Signaling Cascades
Beyond direct enzyme inhibition, this compound derivatives can modulate cellular signaling by interacting with various receptors. For example, some pyrimidine derivatives have been explored as antagonists for the A3 adenosine (B11128) receptor, which is a G-protein coupled receptor. nih.gov The binding of these compounds to the receptor is largely driven by hydrophobic interactions within the binding pocket. nih.gov
Molecular docking studies have been instrumental in elucidating the binding modes of these compounds. For instance, in the case of β-glucuronidase inhibitors, the pyrimidine core and its substituents form key interactions with amino acid residues in the enzyme's active site. nih.gov Similarly, for BACE-1 inhibitors, the pyrimidine derivatives are designed to fit into the substrate-binding cleft and interact with catalytic aspartate residues. nih.gov
Induction of Specific Cellular Responses
A significant outcome of the interaction of these derivatives with their molecular targets is the induction of specific cellular responses, most notably apoptosis, or programmed cell death. This is a highly desirable effect in the context of cancer therapy.
Several studies have shown that pyrimidine derivatives can induce apoptosis in various cancer cell lines. nih.govnih.gov For example, a novel pyrido[2,3-d]pyrimidine (B1209978) derivative was found to dramatically induce apoptotic cell death in MCF-7 breast cancer cells, increasing the total apoptosis rate by 58.3-fold compared to untreated cells. nih.gov This induction of apoptosis is often mediated through the activation of caspase cascades and the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov Some derivatives have also been shown to cause cell cycle arrest at specific phases, such as the G1 or G2/M phase, further contributing to their anti-proliferative effects. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
The biological potency and selectivity of this compound derivatives are highly dependent on the nature and position of substituents on the pyrimidine ring. Structure-activity relationship (SAR) studies are therefore crucial for optimizing their therapeutic potential.
Influence of Substituent Variations at the C-2, C-4, and C-6 Positions on Biological Potency and Selectivity
Systematic modifications at the C-2, C-4, and C-6 positions of the pyrimidine ring have revealed key insights into the structural requirements for potent biological activity.
C-2 Position: The amino group at the C-2 position is a common feature in many biologically active pyrimidine derivatives and often plays a crucial role in forming hydrogen bonds with the target protein. nih.gov
C-4 and C-6 Positions: The substituents at the C-4 and C-6 positions are critical for determining both potency and selectivity. In the case of BACE-1 inhibitors, aromatic rings at these positions occupy key substrate-binding pockets. nih.gov For β-glucuronidase inhibitors, the nature of the amine substituent at the C-4 or C-6 position significantly impacts inhibitory activity. nih.gov For instance, the presence of a bromophenyl piperazine (B1678402) moiety at the C-4 position of a pyrimidine derivative resulted in the highest anticancer activity in a tested series. nih.gov In another study, substitution at the C-5 position of the pyrimidine ring with a fluoro group led to a potent inhibitor of immune-activated nitric oxide production. nih.gov
The following table summarizes the IC50 values of some 2-aminopyrimidine derivatives against β-glucuronidase, illustrating the impact of different substituents.
| Compound | Substituent | IC50 (µM) |
| 24 | (Structure with specific substituent) | 2.8 ± 0.10 |
| Standard | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 |
| Data from a study on β-glucuronidase inhibitors. nih.gov |
The Role of the Phenoxy Moiety in Modulating Enzyme Binding Affinity and Specificity
For example, in a series of BACE-1 inhibitors, a benzyloxy substituent on one of the aromatic rings attached to the pyrimidine core was found to be important for activity. nih.gov The flexibility of the ether linkage in the phenoxy group allows the phenyl ring to adopt an optimal orientation for binding.
Impact of the Chlorine Atom on Biological Activity and Pharmacophore Design
The presence of a chlorine atom is a critical modulator of biological activity in many chemical scaffolds. eurochlor.org Its introduction into a molecule can substantially enhance intrinsic biological properties, and in some cases, it is crucial for the compound's function. eurochlor.org However, the influence of a chlorine substituent must be determined empirically, as it can also diminish or have no effect on activity. eurochlor.org
In the context of 2-aminopyrimidine derivatives, the chlorine atom at position 6 is a key feature for certain biological activities. Preclinical studies have demonstrated that 2-amino-4,6-dichloropyrimidines effectively inhibit immune-activated nitric oxide (NO) production, a key process in inflammation. nih.govnih.gov In stark contrast, the corresponding 2-amino-4,6-dihydroxypyrimidine (B16511) analogs were completely devoid of this NO-inhibitory activity. nih.govnih.gov This finding underscores that the chlorine atoms are not merely passive substituents but are essential components of the pharmacophore required for anti-inflammatory action through the NO pathway. The replacement of the chloro group with a hydroxyl group eliminates this specific biological function, highlighting the chlorine's direct role in the molecule's interaction with its biological target.
Preclinical Assessment of Potential Applications in Medicinal Chemistry Research
Antineoplastic Activity: Mechanistic Preclinical Studies in Cancer Cell Lines and Animal Models (excluding human trials)
Derivatives based on the this compound scaffold have demonstrated notable potential as antineoplastic agents in preclinical studies. A series of 4-phenoxy-pyrimidine derivatives were designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two key kinases involved in tumor angiogenesis and metastasis. rsc.org One promising derivative, compound 23k , exhibited excellent inhibitory activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and Ovcar-3 (ovarian cancer) cell lines. rsc.org Further mechanistic studies showed that this compound could induce apoptosis and arrest the cell cycle in the G0/G1 phase in A549 cells. rsc.org
Similarly, other 2-amino-4-chloro-pyrimidine derivatives have been evaluated for their cytotoxic effects. One such derivative, compound 6 , which features a bromophenyl piperazine moiety, showed the highest anticancer activity against both HCT116 (colorectal carcinoma) and MCF7 cell lines in an MTT assay. nih.gov Pyrimidine derivatives have also been assessed against the HEPG-2 cell line, with some compounds showing cytotoxic activity comparable to the reference drug doxorubicin. nih.gov These findings collectively suggest that the 2-amino-4-chloropyrimidine (B19991) scaffold is a viable starting point for developing novel anticancer agents that target critical pathways in cancer progression.
Table 1: Preclinical Antineoplastic Activity of Pyrimidine Derivatives
| Compound Series | Cancer Cell Line | Endpoint | Result (IC₅₀/EC₅₀ in µM) | Reference |
|---|---|---|---|---|
| 4-Phenoxy-pyrimidine (23k ) | A549 (Lung) | IC₅₀ | 2.16 ± 0.19 | rsc.org |
| 4-Phenoxy-pyrimidine (23k ) | MCF-7 (Breast) | IC₅₀ | 9.13 ± 0.65 | rsc.org |
| 4-Phenoxy-pyrimidine (23k ) | HepG2 (Liver) | IC₅₀ | 20.15 ± 2.64 | rsc.org |
| 2-Amino-4-chloro-pyrimidine (6 ) | HCT116 (Colon) | EC₅₀ | 89.24 ± 1.36 | nih.gov |
| 2-Amino-4-chloro-pyrimidine (6 ) | MCF-7 (Breast) | EC₅₀ | 89.37 ± 1.17 | nih.gov |
| Pyrimidopyrimidine (3b ) | HCT-116 (Colon) | IC₅₀ | High Activity | nih.gov |
| Pyrimidopyrimidine (10b ) | MCF-7 (Breast) | IC₅₀ | High Activity | nih.gov |
Antimicrobial Activity: Evaluation against Bacterial and Fungal Strains, Focusing on Mechanisms of Action
The 2-aminopyrimidine core is a well-established scaffold in the development of antimicrobial agents, known for its broad-spectrum properties. ijpsjournal.com Specifically, 6-Chloro-2,4-diaminopyrimidine has been screened for its in-vitro biological activity against a panel of microbes, demonstrating activity against various bacterial and fungal species. researchgate.net
Studies on broader sets of pyrimidine derivatives have revealed significant antimicrobial potential. Certain synthesized pyrimidines exhibited excellent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, the Gram-negative bacterium Escherichia coli, and the fungi Candida albicans and Aspergillus flavus, with effects comparable to standard drugs like ampicillin (B1664943) and clotrimazole. nih.gov The introduction of N-alkyl bromide chains to 2-amino-4-aryl-6-pyridopyrimidines was found to increase antibacterial function. nih.gov Furthermore, nature-inspired molecules containing a pyrimidine core have shown potent activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA), with Minimum Inhibitory Concentrations (MIC) as low as 2 µg/mL. frontiersin.org The mechanism of action for some anilinopyrimidine fungicides has been linked to the inhibition of enzymes in the L-methionine biosynthesis pathway. nih.gov
Table 2: Preclinical Antimicrobial Spectrum of Pyrimidine Derivatives
| Compound/Derivative Class | Microorganism | Endpoint | Result | Reference |
|---|---|---|---|---|
| 6-Chloro-2,4-diaminopyrimidine | Staphylococcus aureus | Well Diffusion | Active | researchgate.net |
| 6-Chloro-2,4-diaminopyrimidine | Escherichia coli | Well Diffusion | Active | researchgate.net |
| 6-Chloro-2,4-diaminopyrimidine | Candida albicans | Well Diffusion | Active | researchgate.net |
| 6-Chloro-2,4-diaminopyrimidine | Aspergillus niger | Well Diffusion | Active | researchgate.net |
| Pyrimidopyrimidine (3a, 3b, 4a-d ) | S. aureus, B. subtilis, E. coli | - | Excellent Activity | nih.gov |
| Pyrimidopyrimidine (3a, 3b, 4a-d ) | C. albicans, A. flavus | - | Excellent Activity | nih.gov |
| SIMR 2404 | MRSA | MIC | 2 µg/mL | frontiersin.org |
Antiviral Activity: Preclinical Studies on Viral Replication Inhibition and Associated Mechanisms
The 2-aminopyrimidine scaffold has historical significance in antiviral research. Early work was motivated by the discovery that 2-amino-4,6-dichloropyrimidine (B145751) possesses a broad spectrum of antiviral activity, inhibiting the replication of viruses from the Herpes, Picorna, and Pox groups. nih.gov The mechanism of action was identified as unique; the compound prevents the maturation of viral particles by interfering with the assembly of newly synthesized viral proteins into new virions. nih.gov
More recent preclinical studies continue to highlight the potential of pyrimidine derivatives as antiviral agents. A series of pyrimidine derivatives conjugated with a tetrahydronaphthalene moiety were synthesized and tested for activity against Herpes Simplex Virus-1 (HSV-1). nih.gov Several of these compounds showed good antiviral activity, with two derivatives, 13 and 15 , demonstrating over 90% inhibition, comparable to the reference drug Acyclovir. nih.gov Other research into 2,4-diamino-5-cyanopyrimidine derivatives revealed pronounced antiretroviral activity, with efficacy comparable to the established drugs adefovir (B194249) and tenofovir. nih.gov These studies confirm that the pyrimidine core can be modified to target different viral families and mechanisms of replication.
Table 3: Preclinical Anti-HSV-1 Activity of Tetrahydronaphthalene-Pyrimidine Derivatives
| Compound | Virus Strain | Inhibition (%) | Reference |
|---|---|---|---|
| 13 | HSV-1 | >90% | nih.gov |
| 15 | HSV-1 | >90% | nih.gov |
Anti-Inflammatory Activity: Investigations of Nitric Oxide Production and COX-2 Inhibition Pathways
Derivatives of 2-amino-4,6-dichloropyrimidine have been identified as potent inhibitors of inflammation in preclinical models. A key finding is their ability to suppress immune-activated nitric oxide (NO) production in mouse peritoneal cells. nih.govnih.gov This inhibition is dose-dependent and, for some derivatives, highly potent. nih.gov For instance, 5-fluoro-2-amino-4,6-dichloropyrimidine was the most effective in one study, with an IC₅₀ value of 2 µM, making it more potent than the reference compound NG-monomethyl-l-arginine. nih.gov This activity is directly linked to the chloro-substituents, as the dihydroxy-analogs were inactive. nih.gov
Another major pathway for the anti-inflammatory action of pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.govmdpi.com Certain pyrimidine derivatives have shown high selectivity for COX-2 over COX-1, with inhibitory potency comparable to the reference drug meloxicam. nih.govnih.gov This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. google.com The anti-inflammatory effects of these compounds are also associated with their ability to reverse elevated levels of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and cytokines such as TNF-α and IL-6. nih.govresearchgate.net
Table 4: Inhibition of Nitric Oxide (NO) Production by 5-Substituted 2-Amino-4,6-dichloropyrimidines
| Compound | Substituent at Position 5 | IC₅₀ (µM) | Reference |
|---|---|---|---|
| B12 | Fluoro | 2 | nih.govnih.gov |
| B6 | Bromo | 9 | nih.gov |
| B10 | Iodo | 10 | nih.gov |
| B5 | Chloro | 12 | nih.gov |
| B8 | Propyl | 36 | nih.gov |
Preclinical Assessment of Potential Applications in Agrochemical Research
The pyrimidine scaffold is prominent in the field of agrochemicals, particularly as fungicides and herbicides. mdpi.com The anilinopyrimidine fungicide Cyprodinil, for example, functions by inhibiting the biosynthesis of methionine, an essential amino acid in many fungal pathogens. nih.gov
Research has demonstrated the efficacy of novel pyrimidine derivatives against a range of agriculturally significant fungi. mdpi.com This highlights the potential for developing new fungicidal agents based on this chemical class.
Furthermore, the 2-amino-4-phenoxy-pyrimidine structure is a key component in the synthesis of some herbicides. Specifically, 4,6-dimethoxy-2-[(phenoxycarbonyl)amino]-pyrimidine is a known intermediate in the production of pyrazosulfuron-ethyl, a widely used sulfonylurea herbicide. google.com This direct link between a phenoxy-aminopyrimidine derivative and a commercial agrochemical underscores the value of this scaffold in developing products for crop protection.
Table 5: Antifungal Activity of Pyrimidine Derivatives Against Agricultural Pathogens
| Compound No. | Fungal Strain | Inhibition Rate (%) at 50 mg/L | Reference |
|---|---|---|---|
| 3b | Pyricularia oryzae | 75 | mdpi.com |
| 3d | Rhizoctonia solani | 72 | mdpi.com |
| 3e | Botrytis cinerea | 78 | mdpi.com |
| 3g | Sclerotinia sclerotiorum | 69 | mdpi.com |
| 3j | Fusarium oxysporum | 73 | mdpi.com |
Herbicidal Action: Molecular Targets in Plant Growth and Development
The herbicidal activity of pyrimidine derivatives, including those related to the this compound structure, stems from their ability to inhibit crucial enzymes in vital plant metabolic pathways. Disruption of these pathways leads to the cessation of growth and eventual death of the target weed species.
One of the primary mechanisms of action is the inhibition of acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase (ALS). mdpi.com This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms but is absent in mammals, making it an ideal target for selective herbicides. mdpi.com Inhibition of AHAS leads to a deficiency in these critical amino acids, ultimately causing plant death. mdpi.com Novel lipophilic pyrimidine-biphenyl herbicides have been designed to target a non-polar residue-rich pocket within the AHAS enzyme, utilizing hydrophobic interactions to enhance binding affinity. mdpi.com
Another significant molecular target is dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway. digitellinc.comnih.govnih.gov This pathway is fundamental for the production of DNA, RNA, glycoproteins, and phospholipids. pnas.org Inhibition of DHODH disrupts the synthesis of pyrimidines, essential building blocks for nucleic acids, thereby halting cell division and plant growth. nih.govpnas.org For example, the aryl pyrrolidinone anilide class of herbicides, which shares structural similarities with pyrimidine derivatives, acts by inhibiting DHODH. nih.gov The inhibitory effect can be reversed by the external application of downstream products of the DHODH-catalyzed reaction, such as orotate (B1227488) or uridine (B1682114) monophosphate (UMP), confirming the specific mode of action. nih.govresearchgate.net
Additionally, some pyrimidine-containing compounds, specifically those with a uracil (B121893) motif, function as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors . nih.gov PPO is involved in the chlorophyll (B73375) and heme biosynthesis pathways. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. nih.gov
The table below summarizes the key molecular targets and their impact on plant physiology.
Table 1: Molecular Targets of Pyrimidine-Based Herbicides in Plants
| Molecular Target | Metabolic Pathway | Consequence of Inhibition | Representative Weeds Controlled | Citations |
|---|---|---|---|---|
| Acetohydroxyacid synthase (AHAS) | Branched-chain amino acid biosynthesis | Depletion of valine, leucine, and isoleucine; cessation of growth | Broadleaf weeds, grasses | mdpi.com |
| Dihydroorotate dehydrogenase (DHODH) | De novo pyrimidine biosynthesis | Arrest of DNA and RNA synthesis; halt in cell division | Weeds in rice and other crops | digitellinc.comnih.govpnas.org |
| Protoporphyrinogen oxidase (PPO) | Chlorophyll and heme biosynthesis | Accumulation of phototoxic intermediates; rapid membrane damage | Broadleaf weeds, grasses (e.g., Brassica campestris, Triticum aestivum) | nih.gov |
Pesticidal Activity: Mechanism of Action Against Agricultural Pests
Beyond their herbicidal effects, this compound derivatives have demonstrated significant potential as pesticides, targeting a range of agricultural and public health pests. Their mechanisms of action are diverse, often involving the disruption of the nervous system or other essential physiological processes in insects.
A primary target for many pyrimidine-based insecticides is the insect's nervous system. youtube.com Some derivatives act as modulators of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) . nih.gov These receptors are crucial for synaptic transmission in insects. By binding to nAChRs, the compounds can either mimic or block the action of the natural neurotransmitter, acetylcholine, leading to overstimulation, paralysis, and death of the insect. youtube.comnih.gov For instance, certain pyridino[1,2-a]pyrimidine mesoionics have been shown to interact with nAChRs in aphids, demonstrating potent insecticidal activity. nih.gov
Another related mechanism involves the inhibition of acetylcholinesterase (AChE) , the enzyme responsible for breaking down acetylcholine in the synaptic cleft. youtube.comnih.gov Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve impulses, which results in paralysis and eventual death of the pest. youtube.com The insecticidal activity of certain pyrimidin-4-amine derivatives against pests like Mythimna separata has been linked to AChE inhibition. nih.gov
A different mode of action targets the formation of the insect exoskeleton. Some azo-aminopyrimidine derivatives have been developed as potent and selective inhibitors of chitinase (B1577495) (Chi) . nih.gov Chitin (B13524) is a vital structural component of the insect cuticle and the peritrophic matrix of the midgut. nih.gov Chitinase enzymes are essential for the degradation of old chitin during the molting process. Inhibition of these enzymes disrupts the molting cycle, leading to morphological defects and mortality, particularly in lepidopteran pests like Ostrinia furnacalis and Plutella xylostella. nih.gov
Table 2: Pesticidal Activity and Mechanisms of Pyrimidine Derivatives
| Target Organism | Molecular Target/Mechanism | Result of Action | Representative Compounds | Citations |
|---|---|---|---|---|
| Aedes aegypti (mosquito) | Not specified, general toxicity | Larval and adult mortality | Pyrimidine derivatives with urea (B33335) pharmacophore | nih.gov |
| Aphids | Neuronal nicotinic acetylcholine receptors (nAChRs) | Disruption of nervous system function, paralysis | Pyridino[1,2-a]pyrimidine mesoionics | nih.gov |
| Mythimna separata (armyworm) | Acetylcholinesterase (AChE) inhibition | Paralysis and death | Pyrimidin-4-amine derivatives | nih.gov |
| Ostrinia furnacalis, Plutella xylostella | Chitinase (OfChi-h) inhibition | Disruption of molting, cuticle malformation | Azo-aminopyrimidine derivatives | nih.gov |
| Tetranychus cinnabarinus (spider mite) | Broad-spectrum activity | Mortality | Pyrimidin-4-amine derivatives | nih.gov |
SAR Studies in Agrochemical Contexts for Enhanced Efficacy and Selectivity
Structure-activity relationship (SAR) studies are crucial for optimizing the chemical structure of this compound derivatives to enhance their potency, selectivity, and spectrum of activity. Research has shown that the biological activity of these compounds is highly dependent on the nature and position of substituents on both the pyrimidine and phenoxy rings. nih.govrsc.org
In the context of herbicidal activity , SAR studies on pyrimidinyloxyphenoxypropionates, which share the phenoxy-pyrimidine core, have revealed key structural requirements for inhibiting acetyl-CoA carboxylase (ACCase). researchgate.net The aryloxyl group's orientation, influenced by substituents, is critical for fitting into the enzyme's active site. researchgate.net For PPO inhibitors, having an amino or methyl group at the 1-position, a substituted aryl group at the 3-position, and a trifluoromethyl group at the 6-position of a uracil-like ring (structurally related to pyrimidine) confers good herbicidal activity. nih.gov The introduction of fluorine atoms or specific aryl groups at the 6-position of picolinic acid herbicides (structurally analogous) can also significantly enhance inhibitory activity against broadleaf weeds. mdpi.com
For pesticidal activity , SAR studies have provided valuable insights for designing more effective insecticides and fungicides. In a series of novel pyrimidin-4-amine derivatives, the introduction of a trifluoroethyl sulfide (B99878) moiety led to compounds with potent acaricidal and fungicidal activities. researchgate.net Similarly, incorporating a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety resulted in derivatives with broad-spectrum insecticidal and fungicidal properties. nih.gov The type of halogen (e.g., chloro vs. bromo) at certain positions on the pyrimidine ring can modulate the spectrum of activity. nih.gov For chitinase inhibitors, SAR analysis indicated that introducing fluorine atoms and large hydrophobic groups at the 4-position of an azo-aminopyrimidine skeleton enhances both inhibitory efficiency and in vivo insecticidal activity. nih.gov The optimization of substituents on the phenyl ring at the 2-position and the amino group at the 4-position of the pyrimidine core has also led to the identification of potent GPR119 agonists, demonstrating the scaffold's versatility. nih.govnih.gov
Table 3: Key Structure-Activity Relationship (SAR) Findings for Pyrimidine Derivatives
| Activity Type | Structural Modification | Impact on Efficacy and Selectivity | Citations |
|---|---|---|---|
| Herbicidal | Introduction of lipophilic groups to the biphenyl (B1667301) moiety | Enhances hydrophobic interactions with AHAS enzyme, improving potency. | mdpi.com |
| Herbicidal | Substitution at the 1, 3, and 6-positions of a uracil-like ring | Specific substitutions (e.g., trifluoromethyl at C6) are critical for potent PPO inhibition. | nih.gov |
| Pesticidal (Insecticidal/Fungicidal) | Addition of a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety | Confers broad-spectrum activity against insects (M. separata) and fungi (P. cubensis). | nih.gov |
| Pesticidal (Insecticidal) | Introduction of fluorine atoms and hydrophobic groups | Increases inhibitory activity against insect chitinase, boosting insecticidal potency. | nih.gov |
| General | Substitution on the 2-phenyl and 4-amino groups | Critical for modulating potency and selectivity for various biological targets, including GPR119. | nih.govnih.gov |
Future Directions and Emerging Research Avenues for 2 Amino 4 Phenoxy 6 Chloropyrimidine
Development of Innovative and Sustainable Synthetic Routes with Reduced Environmental Impact
Traditional synthetic routes for pyrimidine (B1678525) derivatives often rely on harsh reagents, such as phosphorus oxychloride for chlorination, and generate significant chemical waste, posing environmental concerns. mdpi.com The future of synthesizing 2-Amino-4-phenoxy-6-chloropyrimidine and its analogs lies in the adoption of green chemistry principles to enhance efficiency, reduce waste, and improve safety. rasayanjournal.co.ineurekaselect.com
Emerging research focuses on several key areas:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and often allows for solvent-free conditions. rasayanjournal.co.incapes.gov.br Microwave-assisted synthesis has been successfully applied to other 2-amino-4-chloro-pyrimidine derivatives, demonstrating its feasibility for this scaffold. nih.gov
Catalytic Approaches: The development of novel heterogeneous catalysts can facilitate cleaner reactions and enable easier product separation and catalyst recycling. rasayanjournal.co.inmdpi.com This avoids the use of stoichiometric reagents that are consumed in the reaction and contribute to waste.
Multicomponent Reactions (MCRs): MCRs offer a highly efficient strategy where three or more reactants are combined in a single step to form the final product, minimizing intermediate isolation steps and solvent usage. rasayanjournal.co.ineurekaselect.com
Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a critical goal for sustainable chemical production. rasayanjournal.co.in
| Parameter | Traditional Synthetic Approach | Proposed Sustainable Approach |
|---|---|---|
| Reagents | Harsh chlorinating agents (e.g., POCl₃), stoichiometric bases | Recyclable catalysts, milder reagents |
| Solvents | Volatile and toxic organic solvents | Water, ionic liquids, or solvent-free conditions |
| Energy Input | Prolonged heating under reflux | Microwave irradiation, ultrasound |
| Waste Generation | High E-factor (Environmental Factor) | Reduced waste, atom-efficient reactions |
| Efficiency | Multiple steps, lengthy reaction times | One-pot synthesis, significantly shorter reaction times |
Exploration of Novel Biological Targets and Undiscovered Therapeutic Potential for its Derivatives
Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. jrasb.comnih.govorientjchem.orgnih.gov While the full potential of this compound is yet to be defined, its structure provides a versatile platform for developing inhibitors against novel and challenging biological targets.
Future research will likely focus on designing derivatives to target:
Protein Kinases: Many pyrimidine-based drugs are kinase inhibitors used in oncology. nih.gov Derivatives of this compound could be developed as selective inhibitors for kinases implicated in cancer and inflammatory diseases, such as Epidermal Growth Factor Receptor (EGFR) or Focal Adhesion Kinase (FAK). jrasb.comnih.gov
Nucleotide Synthesis Pathways: As analogs of the building blocks of DNA and RNA, pyrimidine derivatives can interfere with nucleotide metabolism, a key target in cancer and infectious diseases. jrasb.commdpi.com Enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) are validated targets that could be explored. nih.govnih.gov
Epigenetic Targets: There is growing interest in targeting enzymes involved in epigenetic regulation, such as bromodomains (e.g., BRD4). Pyrimidine scaffolds have shown promise in this area, opening a new therapeutic window for cancer and inflammatory conditions. nih.govmdpi.com
Parasitic and Microbial Enzymes: The search for new anti-infective agents is critical. Derivatives could be screened against essential enzymes in parasites, bacteria, or viruses, such as trypanothione reductase in Leishmania or viral proteases. nih.govnih.gov
| Therapeutic Area | Potential Biological Target | Rationale for Exploration |
|---|---|---|
| Oncology | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) | Established role of pyrimidines as kinase inhibitors. jrasb.com |
| Oncology | Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4) | Pyrimidine scaffolds are effective in targeting epigenetic readers. nih.gov |
| Infectious Diseases | Dihydrofolate Reductase (DHFR) | Classic target for antimicrobial and antiprotozoal agents. nih.gov |
| Inflammatory Diseases | Lipoxygenases (LOX) | Pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown antioxidant and LOX inhibitory activity. nih.gov |
| Neglected Tropical Diseases | Trypanothione Reductase (TR) | Essential enzyme in Leishmania parasites, a validated drug target. nih.gov |
Integration of Advanced Computational Approaches for Rational Design and High-Throughput Virtual Screening
Modern drug discovery heavily relies on computational methods to accelerate the identification of promising lead compounds. nih.govresearchgate.net Integrating these in silico techniques with the this compound scaffold can rationalize the design process, reduce costs, and increase the probability of success.
Future avenues in this domain include:
High-Throughput Virtual Screening (HTVS): Large virtual libraries of derivatives can be computationally generated from the core scaffold and screened against the three-dimensional structures of biological targets. researchgate.netnih.gov This process can rapidly identify potential hits with favorable binding energies and interaction profiles.
Structure-Based Drug Design (SBDD): Using the crystal structures of target proteins, new analogs can be designed to achieve optimal binding affinity and selectivity. Molecular docking simulations can predict how modifications to the phenoxy group or substitutions at the chloro or amino positions will impact target engagement. mdpi.comnih.gov
Pharmacophore Modeling: A pharmacophore model can be built based on the key structural features required for biological activity. This model can then be used to screen databases for novel compounds or to guide the design of new derivatives with improved properties. nih.govmdpi.com
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds at an early stage, helping to prioritize candidates with better drug-like profiles. nih.gov
| Step | Computational Technique | Objective |
|---|---|---|
| 1. Library Generation | Enumeration of virtual compounds | Create a large, diverse library of this compound analogs. |
| 2. Target Preparation | Homology modeling or use of PDB structure | Obtain a 3D structure of the biological target protein. |
| 3. Virtual Screening | Molecular Docking | Predict the binding mode and affinity of each virtual compound to the target. nih.gov |
| 4. Hit Filtering | Pharmacophore mapping and ADMET prediction | Select compounds with key interactions and favorable drug-like properties. nih.govmdpi.com |
| 5. Lead Optimization | Free energy calculations (e.g., MM/PBSA) | Rationally design modifications to improve binding affinity and selectivity of top hits. |
Synergistic Combination with Combinatorial Chemistry and Automated Synthesis for Libraries of Novel Analogs
The this compound scaffold is exceptionally well-suited for combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules. nih.gov This approach, when combined with automation, can significantly accelerate the drug discovery process.
Key strategies for the future include:
Parallel Synthesis: The reactive chlorine atom at the C6 position is an ideal handle for introducing diversity. Automated parallel synthesizers can be used to react the core scaffold with a wide array of nucleophiles (e.g., amines, alcohols, thiols) to quickly generate large libraries of analogs.
DNA-Encoded Libraries (DELs): This cutting-edge technology involves synthesizing vast libraries of compounds where each molecule is tagged with a unique DNA barcode. nih.govacs.org The 2,4,6-trichloropyrimidine core, a precursor to the title compound, has been successfully used to build DELs, demonstrating the applicability of this method. nih.gov Affinity-based screening of these libraries against a protein target allows for the rapid identification of potent binders from a collection of millions or even billions of compounds. acs.org
Scaffold Diversification: The amino group at C2 and the phenoxy group at C4 also offer opportunities for modification, allowing for the creation of multi-dimensional libraries where diversity is introduced at multiple positions on the pyrimidine ring.
| Scaffold Position | Reaction Type | Example Building Blocks (R-group) | Resulting Diversity |
|---|---|---|---|
| C6 (-Cl) | Nucleophilic Aromatic Substitution | Primary/Secondary Amines, Alcohols, Thiols | Varied polar and non-polar side chains to probe binding pockets. |
| C2 (-NH₂) | Acylation, Alkylation, Reductive Amination | Acyl chlorides, Aldehydes, Alkyl halides | Modification of hydrogen bonding capacity and steric bulk. |
| C4 (-OPh) | Variation of Phenol (B47542) Starting Material | Substituted phenols (e.g., -Me, -OMe, -F, -Cl) | Systematic exploration of electronic and steric effects on activity. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-amino-4-phenoxy-6-chloropyrimidine, and what factors influence yield optimization?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Ullmann-type coupling. For example, substituted pyrimidines (e.g., 2-amino-4,6-dichloropyrimidine) react with phenols under basic conditions (e.g., KOH/EtOH) at elevated temperatures (80–120°C). Yields (e.g., 14–25% in similar syntheses) depend on steric hindrance, solvent polarity, and catalyst selection. Evidence from analogous reactions suggests using polar aprotic solvents (DMF, DMSO) and copper catalysts to enhance phenoxy-group coupling efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Elemental Analysis : Verify C, H, N, and Cl content (e.g., ±0.3% deviation from calculated values) .
- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., phenoxy vs. chloro group positions). FT-IR can identify amine (-NH) and ether (C-O-C) functional groups.
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress.
Q. What are the recommended safety protocols for handling chlorinated pyrimidine derivatives during synthesis?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates or vapors.
- Waste Disposal : Segregate chlorinated waste in labeled containers and collaborate with certified hazardous waste management services to ensure compliance with EPA/REACH regulations .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C4-chloro position is more reactive than C6 due to electron-withdrawing effects from the phenoxy group.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics. Evidence from analogous compounds suggests polar solvents stabilize transition states in SNAr mechanisms .
Q. How should researchers address discrepancies between predicted and experimental physicochemical properties (e.g., melting point, solubility)?
- Methodological Answer :
- Experimental Validation : Cross-check melting points using differential scanning calorimetry (DSC) and compare with literature (e.g., predicted mp = 422.5°C vs. observed mp = 255–256°C in related compounds) .
- Solubility Profiling : Use the shake-flask method in buffers (pH 1–13) to resolve conflicts between predicted (e.g., logP = 1.47) and empirical data. Adjust purification solvents (e.g., switch from methanol to acetonitrile) based on polarity.
Q. What strategies can be employed to resolve contradictory data in the literature regarding catalytic efficiency in cross-coupling reactions involving this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions under reported conditions (e.g., Pd(PPh) vs. CuI/1,10-phenanthroline catalysts) while controlling variables like moisture and oxygen levels.
- High-Throughput Screening : Test diverse catalysts (e.g., Pd, Ni, or Fe complexes) and ligands (bidentate vs. monodentate) in parallel to identify optimal systems.
- Kinetic Studies : Use in situ IR or GC-MS to monitor intermediate formation and rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
